molecular formula C9H9F3O3 B1356665 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol CAS No. 886502-52-9

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

Cat. No. B1356665
M. Wt: 222.16 g/mol
InChI Key: KWHDKYNYQDSSHZ-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” is an organic compound with the molecular formula C9H9F3O3 . It is a derivative of benzyl alcohol, with additional methoxy and trifluoromethoxy functional groups attached to the benzene ring .


Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, such as “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol”, has been a topic of great interest due to their importance in pharmaceuticals and agrochemicals . A method for direct C-H trifluoromethoxylation of arenes and heteroarenes has been reported, which involves the use of trifluoromethoxide anion and is mediated by silver salts .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring with a methoxy group (OCH3), a trifluoromethoxy group (OCF3), and a benzyl alcohol group (CH2OH) attached to it .


Chemical Reactions Analysis

The trifluoromethoxylation reaction is one of the most important research hotspots in the field of organic chemistry . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .

Scientific Research Applications

Photocatalytic Oxidation

The compound and its derivatives (e.g., 4-methoxybenzyl alcohol, 4-(trifluoromethyl)benzyl alcohol) have been studied for photocatalytic oxidation into corresponding aldehydes using a titanium dioxide photocatalyst under O2 atmosphere. This process is effective under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Protecting Group for Carboxylic Acids

4-Methoxy-α-methylbenzyl alcohol, a derivative, has been introduced as a new protecting group for carboxylic acids. The hydrolysis of corresponding esters was achieved using specific reagents, showing compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).

Electron-Withdrawing Properties

The trifluoromethoxy group in compounds like 4-(trifluoromethoxy)anisole demonstrates superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. This property significantly affects the reactivity of the compound in various chemical reactions (Castagnetti & Schlosser, 2002).

Root Differentiation in Plants

The root differentiating properties of various benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been investigated. These compounds were found to influence the rooting activity in bean cuttings, demonstrating potential applications in plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).

Benzylation of Alcohols

The compound has been involved in the study of the benzylation of alcohols. For example, 2-benzyloxy-1-methylpyridinium triflate, a related compound, has been used to convert alcohols into benzyl ethers (Poon & Dudley, 2006).

Oxidation Reactions

Studies have shown that the oxidation of methoxy substituted benzyl phenyl sulfides, related to the compound of interest, can differentiate between various types of oxidants. This research highlights the reactivity of these compounds in oxidation reactions (Lai, Lepage, & Lee, 2002).

Safety And Hazards

“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

[4-methoxy-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHDKYNYQDSSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590662
Record name [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

CAS RN

886502-52-9
Record name [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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